molecular formula C6H12S4 B12795223 3,6-Diethyl-1,2,4,5-tetrathiane CAS No. 54717-12-3

3,6-Diethyl-1,2,4,5-tetrathiane

Cat. No.: B12795223
CAS No.: 54717-12-3
M. Wt: 212.4 g/mol
InChI Key: WASBDGZBDGMWMT-UHFFFAOYSA-N
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Description

3,6-Diethyl-1,2,4,5-tetrathiane is an organosulfur compound with the molecular formula C₆H₁₂S₄ It is a member of the tetrathiane family, characterized by a six-membered ring containing four sulfur atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl-1,2,4,5-tetrathiane typically involves the reaction of diethyl disulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired product. The general reaction can be represented as follows:

2C2H5S2+2SC6H12S42 \text{C}_2\text{H}_5\text{S}_2 + 2 \text{S} \rightarrow \text{C}_6\text{H}_{12}\text{S}_4 2C2​H5​S2​+2S→C6​H12​S4​

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl-1,2,4,5-tetrathiane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

3,6-Diethyl-1,2,4,5-tetrathiane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,6-Diethyl-1,2,4,5-tetrathiane involves its interaction with molecular targets through its sulfur atoms. The compound can form complexes with metal ions, which may play a role in its biological activities. Additionally, the sulfur-sulfur bonds can undergo redox reactions, contributing to its chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diethyl-1,2,4-trithiolane: Another organosulfur compound with a similar structure but containing three sulfur atoms.

    4,6-Diethyl-1,2,3,5-tetrathiolane: A related compound with a different arrangement of sulfur atoms.

Uniqueness

3,6-Diethyl-1,2,4,5-tetrathiane is unique due to its specific arrangement of sulfur atoms and ethyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

54717-12-3

Molecular Formula

C6H12S4

Molecular Weight

212.4 g/mol

IUPAC Name

3,6-diethyl-1,2,4,5-tetrathiane

InChI

InChI=1S/C6H12S4/c1-3-5-7-9-6(4-2)10-8-5/h5-6H,3-4H2,1-2H3

InChI Key

WASBDGZBDGMWMT-UHFFFAOYSA-N

Canonical SMILES

CCC1SSC(SS1)CC

Origin of Product

United States

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